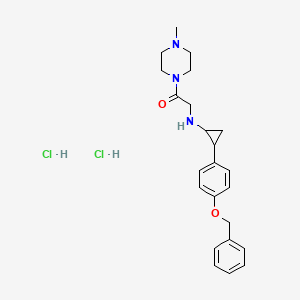
RN-1Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RN-1Hydrochloride is a potent, irreversible inhibitor of lysine-specific demethylase 1 (LSD1). This compound is known for its ability to penetrate the blood-brain barrier and has shown significant effects in various biological systems. It is primarily used in research settings to study its effects on memory, cancer cell lines, and hemoglobin synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The reaction conditions typically include the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of RN-1Hydrochloride follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade equipment and reagents to produce the compound in bulk quantities. The process is optimized to ensure high yield and purity while minimizing production costs .
Análisis De Reacciones Químicas
Types of Reactions: RN-1Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
RN-1Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used to study the mechanisms of demethylation and its effects on various substrates.
Biology: Investigated for its role in gene expression regulation and epigenetic modifications.
Medicine: Explored for its potential therapeutic effects in cancer treatment and neurodegenerative diseases.
Industry: Utilized in the development of new drugs and therapeutic agents .
Mecanismo De Acción
RN-1Hydrochloride exerts its effects by irreversibly inhibiting lysine-specific demethylase 1 (LSD1). This enzyme is involved in the demethylation of histones, which plays a crucial role in gene expression regulation. By inhibiting LSD1, this compound can alter gene expression patterns, leading to various biological effects. The compound also affects other molecular targets, such as monoamine oxidases A and B, though with less potency .
Comparación Con Compuestos Similares
Tranylcypromine: Another LSD1 inhibitor but with different potency and selectivity.
GSK2879552: A selective LSD1 inhibitor with distinct pharmacokinetic properties.
ORY-1001: A potent LSD1 inhibitor used in clinical trials for cancer treatment .
Uniqueness: RN-1Hydrochloride is unique due to its high potency and ability to penetrate the blood-brain barrier. This makes it particularly useful for studying neurological effects and potential therapeutic applications in neurodegenerative diseases .
Propiedades
IUPAC Name |
1-(4-methylpiperazin-1-yl)-2-[[2-(4-phenylmethoxyphenyl)cyclopropyl]amino]ethanone;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2.2ClH/c1-25-11-13-26(14-12-25)23(27)16-24-22-15-21(22)19-7-9-20(10-8-19)28-17-18-5-3-2-4-6-18;;/h2-10,21-22,24H,11-17H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHAFZOOUBPQRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CNC2CC2C3=CC=C(C=C3)OCC4=CC=CC=C4.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














